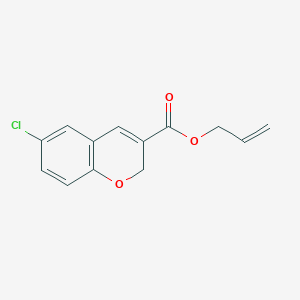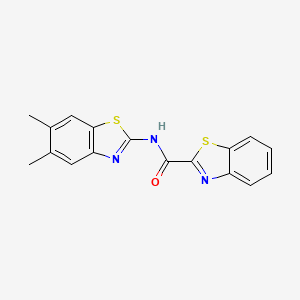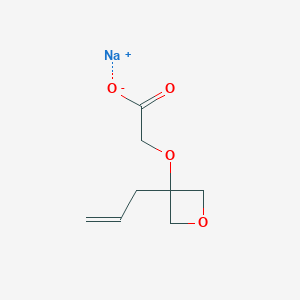![molecular formula C16H16N2O6S B2922616 methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate CAS No. 1171338-34-3](/img/structure/B2922616.png)
methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyclopropylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate typically involves multiple steps, starting with the preparation of the furan ring and the benzoate ester. The cyclopropylsulfamoyl group is then introduced through a series of reactions involving sulfonation and cyclopropanation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzoate ester may produce the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfonamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound shares the furan and benzoate ester moieties but lacks the cyclopropylsulfamoyl group.
Furfuryl alcohol: A simpler furan derivative with different functional groups.
Uniqueness
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 4-[[5-(cyclopropylsulfamoyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-16(20)10-2-4-11(5-3-10)17-15(19)13-8-9-14(24-13)25(21,22)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSPZHQIIKERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)
![1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)



![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)

![N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2922545.png)

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)

